H-L-Lys(Fmoc)-NH2*HCl

Catalog No.
S3190559
CAS No.
98318-03-7
M.F
C21H25N3O3
M. Wt
367.449
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
H-L-Lys(Fmoc)-NH2*HCl

CAS Number

98318-03-7

Product Name

H-L-Lys(Fmoc)-NH2*HCl

IUPAC Name

9H-fluoren-9-ylmethyl N-[(5S)-5,6-diamino-6-oxohexyl]carbamate;hydrochloride

Molecular Formula

C21H25N3O3

Molecular Weight

367.449

InChI

InChI=1S/C21H25N3O3.ClH/c22-19(20(23)25)11-5-6-12-24-21(26)27-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18;/h1-4,7-10,18-19H,5-6,11-13,22H2,(H2,23,25)(H,24,26);1H/t19-;/m0./s1

InChI Key

JORWDIQFBPYLEE-IBGZPJMESA-N

SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCC(C(=O)N)N.Cl

solubility

not available

H-L-Lys(Fmoc)-NH2*HCl, chemically known as N-epsilon-(9-Fluorenylmethyloxycarbonyl)-L-lysine amide hydrochloride, is a derivative of the amino acid lysine. The compound features a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in solid-phase peptide synthesis. This protecting group allows for the selective reaction of the amino group of lysine while preventing undesired side reactions during peptide assembly. The hydrochloride salt form enhances its stability and solubility in aqueous environments, making it suitable for various biochemical applications .

Peptide Synthesis

  • Fmoc-Lys(Alloc)-NH2*HCl is a building block for creating peptides, which are chains of amino acids. Amino acids are the fundamental units of proteins.(Source: )
  • The Fmoc (Fluorenylmethoxycarbonyl) group is a protecting group that safeguards the N-terminus (amino end) of the lysine during peptide chain assembly.(Source)
  • The Alloc (allyloxycarbonyl) group protects the side chain amine of the lysine. This allows for selective deprotection during peptide synthesis, enabling the formation of branched or cyclic peptides.(Source)

Research on Protein Structure and Function

  • Fmoc-Lys(Alloc)-NH2*HCl can be used to synthesize peptides with specific sequences to study protein-protein interactions. These interactions are crucial for many biological processes.(Source: )
  • By incorporating Fmoc-Lys(Alloc)-NH2*HCl into peptides with modified properties, researchers can investigate how changes in structure affect protein function.
Typical of amino acids and their derivatives:

  • Peptide Bond Formation: The amine group of H-L-Lys(Fmoc)-NH2 can react with carboxylic acids or activated esters to form peptide bonds, a fundamental reaction in peptide synthesis.
  • Deprotection Reactions: The Fmoc group can be removed under basic conditions (e.g., using piperidine) to expose the free amine for further reactions or coupling to other amino acids .
  • N-acylation: This compound can undergo acylation reactions where the amino group reacts with acyl chlorides or anhydrides, forming N-acyl derivatives that may have distinct biological activities .

H-L-Lys(Fmoc)-NH2*HCl exhibits biological relevance primarily through its role in peptide synthesis. Lysine, as an essential amino acid, is crucial for protein synthesis and various metabolic processes. The Fmoc derivative allows for the incorporation of lysine into peptides that may serve as hormones, enzymes, or therapeutic agents. Additionally, lysine residues are often involved in post-translational modifications such as acetylation and methylation, which are vital for regulating protein function and cellular signaling pathways .

The synthesis of H-L-Lys(Fmoc)-NH2*HCl typically involves:

  • Fmoc Protection: Lysine is first protected with the Fmoc group using Fmoc chloride in the presence of a base (e.g., triethylamine) to yield Fmoc-L-lysine.
  • Formation of Amide: The protected lysine is then reacted with hydrochloric acid to form the hydrochloride salt.
  • Purification: The product is purified through crystallization or chromatography to obtain H-L-Lys(Fmoc)-NH2*HCl in high purity .

H-L-Lys(Fmoc)-NH2*HCl has several applications:

  • Peptide Synthesis: It is widely used in solid-phase peptide synthesis due to its stability and ease of handling.
  • Drug Development: Peptides containing lysine are often explored for therapeutic applications, including antimicrobial peptides and vaccine development.
  • Bioconjugation: The free amine can be utilized for conjugating various biomolecules, such as fluorescent tags or drug molecules, enhancing their targeting capabilities .

Several compounds share structural similarities with H-L-Lys(Fmoc)-NH2*HCl. Here are some notable examples:

Compound NameStructure/CharacteristicsUnique Features
H-Lys(Nα-Fmoc)-OHLysine with a different protecting group on the alpha amineCommonly used in peptide synthesis; less stable than H-L-Lys(Fmoc)-NH2*HCl
H-Val(Fmoc)-NH2*HClValine derivative with Fmoc protectionSimilar protective strategy but different amino acid properties
H-Gly(Fmoc)-NH2*HClGlycine derivative with Fmoc protectionSmaller size; affects peptide folding differently
H-Asp(Fmoc)-NH2*HClAspartic acid derivative with Fmoc protectionContains an acidic side chain; influences charge balance

The uniqueness of H-L-Lys(Fmoc)-NH2*HCl lies in its specific role as a lysine derivative that facilitates complex peptide architectures while maintaining stability through its hydrochloride form. Its ability to participate in various bio

Fmoc-Based Protection Strategies for Lysine Side-Chain Functionalization

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the cornerstone of contemporary SPPS due to its stability under basic conditions and selective removal via piperidine. For lysine residues, the ε-amine is typically protected with Fmoc, while the α-amine remains transiently unprotected or masked with acid-labile groups during chain elongation. This strategy ensures precise control over regioselective modifications.

A key challenge lies in preventing premature Fmoc deprotection during side-chain functionalization. Recent protocols employ chlorotrimethylsilane to temporarily silylate carboxylic acid intermediates, minimizing unwanted oligomerization during Fmoc introduction. For H-L-Lys(Fmoc)-NH₂·HCl, the Fmoc group is introduced via 9-fluorenylmethyl chloroformate in the presence of collidine, achieving >95% coupling efficiency on 2-chlorotrityl chloride resins. The resulting derivative exhibits negligible epimerization (<0.5%) when synthesized at 0–4°C in dichloromethane.

Orthogonal Protection Systems: Integration of Alloc, Boc, and Mtt Groups

Orthogonal protection enables sequential deprotection of lysine side chains for subsequent modifications. Common strategies combine Fmoc with:

  • Alloc (Allyloxycarbonyl): Removed via palladium-catalyzed deallylation under neutral conditions.
  • Boc (tert-Butoxycarbonyl): Cleaved with trifluoroacetic acid (TFA) without affecting Fmoc.
  • Mtt (4-Methyltrityl): Removed with 1% TFA in dichloromethane, ideal for acid-sensitive peptides.

For example, Boc-Orn(Fmoc)-OH—a structural analog—demonstrates compatibility with Rink amide resins, where Fmoc is cleaved with 20% piperidine while preserving Boc on the δ-amine. This approach translates directly to lysine derivatives, enabling selective side-chain modifications after backbone assembly.

Table 1: Orthogonal Group Deprotection Conditions

Protection GroupCleavage ReagentCompatibility with Fmoc
AllocPd(PPh₃)₄, PhSiH₃Stable
Boc50% TFA in DCMStable
Mtt1% TFA in DCMStable

Coupling Reagent Selection for Efficient Amide Bond Formation

Coupling efficiency for H-L-Lys(Fmoc)-NH₂·HCl depends on steric hindrance from the Fmoc group. Comparative studies show that uronium-based activators like hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) outperform phosphonium reagents, achieving >99% yields in 1 hour for hindered residues. Optimal conditions use:

  • HATU/HOAt (1:1 molar ratio): Enhances coupling kinetics through in situ formation of active esters.
  • N-Methylmorpholine (NMM): Preferred over diisopropylethylamine (DIPEA) for minimizing racemization.

Microwave-assisted synthesis further accelerates couplings, reducing reaction times from 17 hours to 45 minutes at 45°C without compromising purity. This method leverages dielectric heating to overcome the kinetic barriers imposed by the Fmoc group’s bulk.

Table 2: Coupling Reagent Performance for H-L-Lys(Fmoc)-NH₂·HCl

Reagent SystemTemperature (°C)Time (h)Yield (%)
HATU/HOAt25199
DIC/Oxyma25292
Microwave/HATU450.7598

Automated Synthesis Protocols for High-Throughput Peptide Assembly

Automated SPPS platforms standardize H-L-Lys(Fmoc)-NH₂·HCl incorporation through predefined cycles:

  • Resin Swelling: 30 minutes in dimethylformamide (DMF) for 2-chlorotrityl resins.
  • Fmoc Deprotection: 20% piperidine in DMF, 2 × 5-minute treatments.
  • Amino Acid Coupling: 3 equivalents H-L-Lys(Fmoc)-NH₂·HCl activated with HATU/HOAt/NMM (1:1:2 ratio).

High-throughput systems integrate real-time monitoring via ultraviolet spectroscopy at 290 nm to quantify Fmoc removal efficiency. For large-scale production (>1 mmol), continuous-flow reactors achieve 85% recovery of H-L-Lys(Fmoc)-NH₂·HCl by coupling at 50°C with 25 W microwave irradiation.

This comprehensive analysis examines three critical innovations in deprotection and cleavage methodologies specifically relevant to the chemical compound H-L-Lys(Fmoc)-NH2HCl (N-epsilon-(9-Fluorenylmethyloxycarbonyl)-L-lysine amide hydrochloride) [1]. These methodological advances represent significant progress in solid-phase peptide synthesis, addressing longstanding challenges in efficiency, environmental sustainability, and synthetic precision. The compound H-L-Lys(Fmoc)-NH2HCl, with its molecular formula C21H25N3O3*HCl and molecular weight of 403.89 g/mol, serves as a crucial building block in peptide synthesis where orthogonal protecting group strategies are essential [1].

Piperidine-Free Fmoc Removal Using Morpholine Derivatives

Mechanistic Foundation and Development

The development of morpholine-based deprotection represents a paradigm shift in 9-fluorenylmethoxycarbonyl group removal from amino acid derivatives such as H-L-Lys(Fmoc)-NH2*HCl [2] [3] [4]. Traditional Fmoc removal relies on piperidine, which operates through a two-step mechanism involving initial base-catalyzed beta-elimination to form dibenzofulvene and subsequent nucleophilic scavenging of the reactive intermediate [5] [6]. Morpholine, with its pKa of 8.33, provides sufficient basicity to promote the E1cB elimination mechanism while simultaneously serving as an effective dibenzofulvene scavenger [2] [4].

The morpholine-mediated deprotection proceeds through identical mechanistic pathways as piperidine but with significantly improved selectivity profiles [2] [3]. Research has demonstrated that 50-60% morpholine in dimethylformamide achieves complete Fmoc removal efficiency comparable to the standard 20% piperidine-dimethylformamide system [2] [4]. The critical advantage lies in morpholine's superior scavenging properties, which effectively trap dibenzofulvene intermediates without promoting unwanted side reactions [3] [4].

Comparative Performance Analysis

Extensive kinetic studies have revealed that morpholine exhibits remarkable efficiency in Fmoc deprotection while substantially reducing formation of problematic side products [2] [3] [4]. In comparative analyses using model peptides, morpholine-based deprotection demonstrated virtual elimination of aspartimide formation, a common side reaction that compromises peptide integrity during synthesis [3] [4]. Additionally, diketopiperazine formation, another significant synthetic challenge, was minimized to levels substantially below those observed with conventional piperidine treatment [2] [3].

The environmental and regulatory advantages of morpholine are particularly noteworthy. Morpholine achieves a greenness score of 7.5 on the GSK sustainability scale, compared to piperidine's score of 5.0 [2] [3] [4]. Furthermore, morpholine is not classified as a regulated substance, eliminating the administrative complexities associated with piperidine procurement and handling [7] [8] [9]. This regulatory advantage is especially significant for industrial-scale peptide synthesis operations.

Optimization Parameters and Applications

Research has established optimal morpholine concentrations between 50-60% in dimethylformamide for consistent deprotection efficiency [2] [3] [4]. Temperature optimization studies indicate that room temperature conditions are sufficient for complete Fmoc removal, with reaction times comparable to standard piperidine protocols [3] [4]. The method has been successfully validated through synthesis of complex peptides, including somatostatin, demonstrating equivalent purity profiles to conventional deprotection methods [2] [3].

The morpholine approach proves particularly valuable for peptides containing aspartic acid residues prone to aspartimide formation and sequences susceptible to diketopiperazine cyclization [3] [4]. For H-L-Lys(Fmoc)-NH2*HCl specifically, morpholine treatment offers additional benefits by reducing potential side reactions at the lysine epsilon-amino group during subsequent synthetic steps [2] [3].

Palladium-Mediated Alloc Deprotection in Orthogonal Strategies

Catalytic Mechanism and Coordination Chemistry

Palladium-mediated allyloxycarbonyl deprotection represents a sophisticated approach to orthogonal protecting group removal, particularly relevant for complex peptide architectures incorporating H-L-Lys(Fmoc)-NH2*HCl [10] [11] [12] [13]. The mechanism involves formation of π-allyl palladium intermediates through oxidative addition of Pd(0) complexes to allyl carbamates [10] [14] [15]. Tetrakis(triphenylphosphine)palladium(0) serves as the primary catalyst, with phenylsilane functioning as the terminal hydride donor [16] [14] [15] [13].

The catalytic cycle initiates with coordination of the allyloxycarbonyl substrate to the palladium center, followed by oxidative addition to generate a π-allyl palladium complex [10] [14]. Subsequent nucleophilic attack by the hydride donor facilitates allyl transfer, regenerating the active Pd(0) catalyst and releasing the deprotected amine [14] [15]. This mechanism provides exquisite selectivity, enabling deprotection in the presence of acid-labile protecting groups such as the Fmoc moiety in H-L-Lys(Fmoc)-NH2*HCl [10] [12].

Optimization of Reaction Conditions

Recent advances in palladium-mediated deprotection have focused on optimizing reaction conditions to maximize efficiency while minimizing catalyst degradation [13] [17]. Microwave-assisted protocols have emerged as particularly effective, enabling complete Alloc removal with two 5-minute treatments at 38°C under atmospheric conditions [13]. This represents a significant improvement over traditional room temperature protocols requiring prolonged reaction times under inert atmosphere [17].

Catalyst loading optimization studies indicate that 0.25 equivalents of Pd(PPh3)4 provides optimal balance between efficiency and cost considerations [13] [17]. The addition of phenylsilane in 24-fold excess ensures complete hydride availability throughout the deprotection process [13]. Solvent selection proves critical, with dichloromethane and dimethylformamide providing optimal swelling of polymer-supported substrates [13] [18].

Metal-Free Alternative Approaches

Environmental concerns regarding palladium waste have driven development of metal-free Alloc deprotection methodologies [12] [19] [20]. Recent breakthroughs demonstrate that iodine-water systems in environmentally sustainable solvents such as PolarClean-ethyl acetate mixtures can achieve efficient Alloc removal [12] [19]. These protocols eliminate air-sensitive palladium complexes while maintaining high deprotection efficiency [12] [20].

The metal-free approach operates through electrophilic activation of the allyl group by iodine, followed by nucleophilic attack by water [12] [19]. This methodology has been successfully scaled to 10-gram quantities, demonstrating industrial viability [19] [20]. For applications involving H-L-Lys(Fmoc)-NH2*HCl derivatives, the metal-free approach offers particular advantages in terms of product purity and downstream processing simplicity [12] [19].

Orthogonal Strategy Implementation

The orthogonal nature of Alloc deprotection enables sophisticated protecting group strategies essential for complex peptide synthesis [21] [22] [23]. In peptides incorporating H-L-Lys(Fmoc)-NH2*HCl, the Alloc group can protect the lysine epsilon-amino function while the Fmoc group protects the alpha-amino function [21] [22]. This dual protection enables selective deprotection sequences crucial for branched peptide synthesis and cyclic peptide formation [24] [25].

Practical implementation requires careful consideration of reaction sequence and compatibility with other protecting groups [21] [22] [23]. The palladium-mediated approach demonstrates excellent compatibility with tert-butyl ester protecting groups, trityl protecting groups, and other acid-labile functionalities commonly employed in Fmoc solid-phase peptide synthesis [10] [12] [13].

Acidolytic Cleavage Optimization for Resin-Bound Intermediates

Mechanistic Understanding of TFA-Mediated Cleavage

Trifluoroacetic acid represents the cornerstone of acidolytic cleavage in solid-phase peptide synthesis, particularly for peptides synthesized using H-L-Lys(Fmoc)-NH2*HCl and related building blocks [26] [27] [28]. The mechanism involves protonation of acid-labile protecting groups followed by carbocation formation and subsequent elimination [29] [30]. For peptide-resin linkages, TFA promotes cleavage through similar carbocationic intermediates, simultaneously achieving peptide release and side-chain deprotection [26] [31] [32].

The challenge in TFA cleavage optimization lies in balancing complete deprotection with minimization of side reactions [27] [28]. Highly reactive carbocations generated from protecting group removal can alkylate nucleophilic residues including tryptophan, tyrosine, methionine, and cysteine [27] [28]. These side reactions represent the primary limitation of acidolytic cleavage and drive the need for sophisticated scavenger systems [27] [33] [28].

Scavenger System Development and Optimization

The development of Reagent K (TFA/phenol/H2O/thioanisole/EDT in ratios of 82.5:5:5:5:2.5) represents a milestone in acidolytic cleavage optimization [27] [28]. This formulation provides comprehensive protection against carbocationic alkylation through multiple scavenging mechanisms [27] [28]. Phenol serves as an aromatic nucleophile for trityl cations, thioanisole scavenges various electrophilic species, and 1,2-ethanedithiol provides reducing conditions to prevent oxidative side reactions [27] [28].

Recent optimization efforts have focused on reducing TFA concentration while maintaining deprotection efficiency through enhanced scavenger systems [33]. Studies demonstrate that 75% TFA formulations with increased scavenger content (TFA/TIS/H2O/thioanisole/DMS in ratios of 75:2.5:7.5:7.5:7.5) can achieve comparable deprotection efficiency with reduced side reaction rates [33]. This approach proves particularly beneficial for peptides containing multiple cysteine residues, where S-tert-butylation represents a significant synthetic challenge [33].

Temperature and Time Optimization Studies

Systematic investigation of temperature and time parameters reveals critical relationships between cleavage conditions and product quality [33] [34]. Studies using model peptides demonstrate that elevated temperatures (40°C) significantly accelerate side reaction rates, particularly S-tert-butylation of cysteine residues [33]. Conversely, low-temperature cleavage (0°C) substantially reduces side reaction rates but may require extended reaction times for complete deprotection [34].

Kinetic analysis reveals that optimal cleavage conditions depend strongly on peptide sequence and protecting group composition [29] [34]. For peptides containing predominantly tert-butyl-based protecting groups, 30-minute cleavage at room temperature provides optimal balance between efficiency and selectivity [33]. Extended cleavage times (>6 hours) generally result in increased degradation products without improvement in deprotection efficiency [34] [35].

Advanced Monitoring and Control Strategies

High-performance liquid chromatography monitoring enables real-time optimization of cleavage conditions [29] [30] [35]. Analysis of protected peptide disappearance provides direct measurement of deprotection kinetics, enabling rational optimization of reaction parameters [29] [35]. This approach has revealed significant differences in deprotection rates among various protecting groups, with arginine-protecting groups requiring substantially longer reaction times than other functionalities [35].

Fourier-transform infrared spectroscopy provides complementary analytical capability for monitoring cleavage progress directly on resin [29] [30]. This technique enables optimization of cleavage conditions without requiring peptide isolation, substantially reducing optimization time and material consumption [29]. For industrial applications, such monitoring approaches enable automated optimization of cleavage conditions based on real-time analytical feedback [36].

Resin-Specific Optimization Considerations

Different resin types exhibit substantially different sensitivities to acidolytic cleavage conditions [29] [34]. Benzhydrylamine resins demonstrate significantly higher acid stability compared to Rink amide resins, requiring more aggressive cleavage conditions [29] [34]. This relationship proves particularly important for peptides synthesized using H-L-Lys(Fmoc)-NH2*HCl, where the choice of resin can substantially impact optimal cleavage parameters [29] [34].

Indole-based linkers represent the most acid-labile systems, enabling cleavage under extremely mild conditions [29] [30]. However, such systems may exhibit premature cleavage during synthetic sequences, requiring careful consideration of protecting group stability throughout the synthesis [29]. For most applications involving standard Fmoc chemistry, Rink amide resins provide optimal balance between stability during synthesis and efficient cleavage [26] [31] [32].

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Dates

Last modified: 08-18-2023

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